molecular formula C8H15NO2 B3283085 Methyl (1S,3R)-3-aminocyclohexane-1-carboxylate CAS No. 761386-09-8

Methyl (1S,3R)-3-aminocyclohexane-1-carboxylate

Cat. No.: B3283085
CAS No.: 761386-09-8
M. Wt: 157.21 g/mol
InChI Key: ZMMITUCIAZVHCG-NKWVEPMBSA-N
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Description

Methyl (1S,3R)-3-aminocyclohexane-1-carboxylate (CAS 761386-09-8) is a chiral cyclohexane derivative with a molecular formula of C₈H₁₅NO₂ and a molecular weight of 157.21 g/mol . It features a methyl ester group at position 1 and an amino group at position 3 of the cyclohexane ring, adopting the (1S,3R) stereochemistry. The compound is stored under inert atmospheres at -20°C to ensure stability .

Properties

IUPAC Name

methyl (1S,3R)-3-aminocyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-11-8(10)6-3-2-4-7(9)5-6/h6-7H,2-5,9H2,1H3/t6-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMMITUCIAZVHCG-NKWVEPMBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCC(C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CCC[C@H](C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (1S,3R)-3-aminocyclohexane-1-carboxylate can be synthesized through several methods. One efficient procedure involves the use of L-aspartic acid as a starting material. The synthesis includes hydrogenation, hydrolysis, and cyclization steps to obtain the desired enantiomerically pure product . The reaction conditions typically involve the use of aqueous lithium hydroxide (LiOH) and acetic anhydride in the presence of sodium acetate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of chiral catalysts and advanced separation techniques can further improve the efficiency of the industrial process.

Chemical Reactions Analysis

Types of Reactions

Methyl (1S,3R)-3-aminocyclohexane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions include various substituted cyclohexane derivatives, which can be further utilized in the synthesis of complex organic molecules.

Scientific Research Applications

Medicinal Chemistry

Methyl (1S,3R)-3-aminocyclohexane-1-carboxylate has garnered attention for its potential therapeutic applications:

  • Neuromodulation : This compound is structurally related to other compounds that interact with neurotransmitter systems. Research indicates that it may influence conditions such as pain and anxiety by acting as an inhibitor of specific receptors or enzymes involved in neurochemical pathways.
  • Drug Development : The compound's unique stereochemistry can confer distinct biological activities compared to its analogs. This specificity is crucial for designing drugs with targeted effects and reduced side effects .

Several studies have documented the biological activity of this compound:

  • Inhibitory Effects : Research has shown that this compound can inhibit certain proteins involved in cellular signaling pathways. For example, it has been utilized in studies targeting the CREB-binding protein (CBP), which plays a role in gene expression and is implicated in various diseases .
  • Pharmacological Profiles : The interaction profiles of this compound have been assessed using techniques such as receptor binding assays and enzyme inhibition studies. These assessments are crucial for understanding its pharmacological potential and safety profile.

Industrial Applications

Beyond medicinal uses, this compound serves as a valuable building block in organic synthesis:

  • Chemical Synthesis : It is employed in the synthesis of complex organic molecules due to its functional groups that can undergo various chemical reactions, such as esterification and amination .

Mechanism of Action

The mechanism of action of Methyl (1S,3R)-3-aminocyclohexane-1-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit the activity of enzymes like glutathione peroxidase 4 (GPX4), leading to the induction of ferroptosis, a type of programmed cell death . This interaction is crucial in understanding its potential therapeutic applications and effects on cellular pathways.

Comparison with Similar Compounds

Ethyl Ester Derivatives

Ethyl (1S,3R)-3-aminocyclohexane-1-carboxylate hydrochloride
  • CAS : 937059-62-6 and 2126161-22-4 .
  • Molecular Formula: C₉H₁₈ClNO₂; Molecular Weight: 207.70 g/mol.
  • Key Differences :
    • Replaces the methyl ester with an ethyl group, increasing molecular weight and lipophilicity.
    • Exists as a hydrochloride salt, enhancing solubility in polar solvents.
    • Storage : 2–8°C (vs. -20°C for the methyl ester), indicating greater stability in salt form .
Ethyl (1R,3S)-3-aminocyclohexane-1-carboxylate hydrochloride
  • CAS : 1898181-18-4 .

Hydroxy/Hydroxymethyl Derivatives

Methyl (1S,3R)-3-(hydroxymethyl)cyclohexane-1-carboxylate
  • CAS : 149055-86-7; Molecular Formula : C₉H₁₆O₃; MW : 172.22 g/mol .
  • Key Differences: Replaces the amino group with a hydroxymethyl moiety, reducing basicity. LogP: 0.96 (indicating lower lipophilicity vs. the amino counterpart) .
Ethyl (1S,3R)-rel-3-hydroxycyclohexane-1-carboxylate
  • CAS : 1680213-12-0; Molecular Formula : C₉H₁₆O₃ .
  • Functional Group: Hydroxyl group at position 3 instead of amino, altering hydrogen-bonding capacity and reactivity.

Carboxylic Acid Analogues

(1S,3R)-3-Aminocyclohexanecarboxylic Acid
  • Molecular Formula: C₇H₁₁NO₂; MW: 157.17 g/mol .
  • Key Differences :
    • Lacks the methyl ester, increasing acidity (pKa ~2–3 for carboxylic acid vs. ~5–6 for esters).
    • Higher water solubility due to the free carboxylate group.

Biological Activity

Methyl (1S,3R)-3-aminocyclohexane-1-carboxylate is a chiral compound with significant implications in medicinal chemistry and biological research. Its unique stereochemistry and functional groups make it a valuable candidate for various biological applications, particularly in drug development and enzyme interactions.

  • Molecular Formula : C8_8H15_{15}NO2_2
  • Molecular Weight : 157.21 g/mol
  • CAS Number : 761386-09-8
  • Structural Features : Contains a cyclohexane ring with an amino group and a carboxylic acid methyl ester, which are crucial for its biological activity.

Biological Activity Overview

This compound has been investigated for its potential roles in various biological processes:

  • Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes, which could be beneficial in treating diseases associated with enzyme dysregulation. For instance, it has been noted for its role in modulating protein-ligand interactions, crucial for therapeutic applications.
  • Therapeutic Potential : Research indicates that this compound may have applications in drug development, particularly as a chiral building block for synthesizing novel pharmaceuticals . Its stereochemistry significantly influences its biological activity and receptor affinity, which is essential for designing effective drugs.

The mechanism by which this compound exerts its biological effects involves:

  • Binding to Active Sites : The compound may bind to specific active sites on enzymes or receptors, altering their conformation and activity.
  • Modulation of Signal Transduction : By interacting with molecular targets, it can influence signaling pathways that are critical for cellular function and homeostasis .

Case Study 1: Enzyme Inhibition

In a study focused on enzyme interactions, this compound was evaluated for its inhibitory effects on certain enzymes involved in metabolic pathways. The compound demonstrated significant inhibition at micromolar concentrations, indicating its potential as a lead compound for further drug development against metabolic disorders.

Case Study 2: Chiral Drug Development

A comparative analysis of various enantiomers of aminocyclohexane derivatives revealed that this compound exhibited superior binding affinity to target proteins compared to its stereoisomers. This highlights the importance of stereochemistry in drug design and efficacy .

Data Table: Comparison of Related Compounds

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundC8_8H15_{15}NO2_2Chiral; unique stereochemistryEnzyme inhibition; drug development
Methyl (1R,3R)-3-aminocyclohexane-1-carboxylateC8_8H15_{15}NO2_2Different stereochemistry affecting activityVaried receptor affinities
Isopropyl (1S,3R)-3-aminocyclohexane-1-carboxylateC8_8H15_{15}NO2_2Similar structure; distinct biological effectsNeuromodulation potential

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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